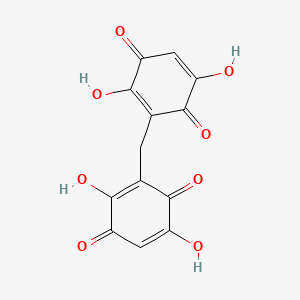
2,2'-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is a chemical compound known for its unique structure and properties It is a derivative of benzoquinone, specifically a dihydroxybenzoquinone, which exhibits interesting chemical and physical characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) typically involves the reaction of hydroquinone derivatives under specific conditions. One common method includes the oxidative coupling of hydroquinone in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones.
Wissenschaftliche Forschungsanwendungen
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) involves its ability to undergo redox reactions. The compound can donate and accept electrons, making it a versatile intermediate in various chemical processes. Its molecular targets include enzymes and proteins involved in oxidative stress pathways, where it can modulate their activity and influence cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione
Uniqueness
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is unique due to its methanediyl bridge, which imparts distinct chemical properties compared to other dihydroxybenzoquinones.
Eigenschaften
CAS-Nummer |
91805-25-3 |
|---|---|
Molekularformel |
C13H8O8 |
Molekulargewicht |
292.20 g/mol |
IUPAC-Name |
3-[(2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H8O8/c14-6-2-7(15)11(19)4(10(6)18)1-5-12(20)8(16)3-9(17)13(5)21/h2-3,14,16,19,21H,1H2 |
InChI-Schlüssel |
UFPXJGJTBDBIOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C=C(C2=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















